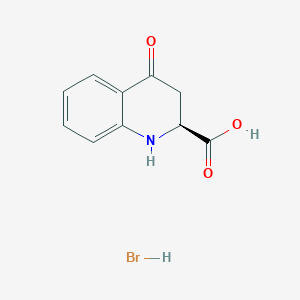![molecular formula C14H19N5O B2674061 2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide CAS No. 2034454-55-0](/img/structure/B2674061.png)
2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains pyrazole and pyridine rings, which are common structures in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure analysis typically involves techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the compound’s structure.Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. Pyrazole and pyridine rings can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Some properties can also be predicted using computational methods .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
2-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide is part of a class of compounds involved in the synthesis and coordination chemistry of ligands similar to 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These ligands have been highlighted for creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Role in Color Tuning of Iridium Tetrazolate Complexes
This compound plays a significant role in the color tuning of iridium tetrazolate complexes. Studies on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes have demonstrated its importance in adjusting the redox and emission properties of these complexes, which are crucial for applications in light-emitting devices and biological labeling (Stagni et al., 2008).
Photoinduced Tautomerization
This chemical is involved in photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines and their derivatives. The studies focus on excited-state intramolecular and intermolecular proton transfers, which are crucial in understanding the photoreactions and fluorescence behaviors of these compounds (Vetokhina et al., 2012).
Ring Expansion and Ring Opening Studies
It's also instrumental in the study of ring expansion and ring opening processes. The compound tetrazolo[1,5-a]pyrazine/2-azidopyrazine undergoes photolysis to yield intermediates and final products, providing insights into the mechanism of ring contractions in nitrogen-rich heterocycles (Addicott et al., 2002).
Synthesis of Biological Active Derivatives
This chemical plays a role in the synthesis of new derivatives with known biological activities, such as hydrazo, dihydropyridazine, and dihydropyridine. These synthesized compounds are characterized for their potential biological applications (Hafiz et al., 2012).
PDE9A Inhibitor for Cognitive Disorders
It's part of the synthesis of PDE9A inhibitors, which are significant for the treatment of cognitive disorders. The PDE9A inhibitors like PF-04447943 are studied for their efficacy in elevating central cGMP levels in the brain, showing potential in treating conditions like Alzheimer's disease (Verhoest et al., 2012).
Anticancer and Antimicrobial Applications
This compound is involved in the synthesis and molecular docking study of new heterocyclic compounds with potential anticancer and antimicrobial properties. These studies focus on overcoming microbial resistance to pharmaceutical drugs and exploring new treatment options (Katariya et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11(18-8-4-6-16-18)14(20)15-9-12-10-17-19-7-3-2-5-13(12)19/h4,6,8,10-11H,2-3,5,7,9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHEWMYRZULSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2CCCCN2N=C1)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)
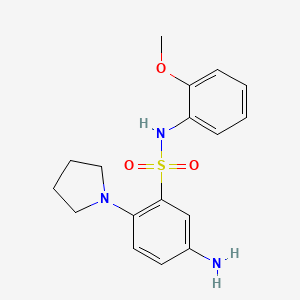
![3-[(2-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2673982.png)
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)
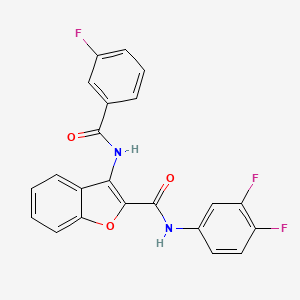
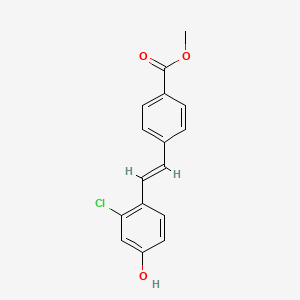

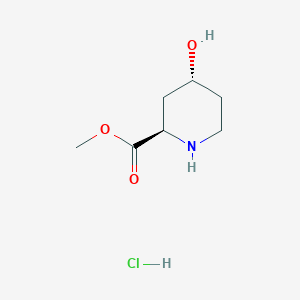
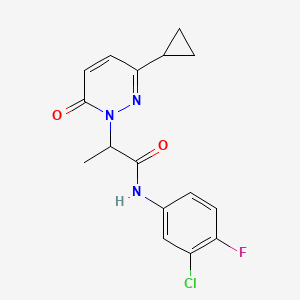

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)
